3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline
CAS No.: 7626-70-2
Cat. No.: VC15903264
Molecular Formula: C16H10ClN3
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7626-70-2 |
|---|---|
| Molecular Formula | C16H10ClN3 |
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
| Standard InChI | InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H |
| Standard InChI Key | RTKGCCKBEUMWKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN3C2=NN=C3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a triazolo[3,4-a]isoquinoline system, where the triazole ring (N1–N3/C16) is fused to the isoquinoline moiety (C1–C9). The para-chlorophenyl group is attached at position 3 of the triazole ring, introducing steric and electronic modifications that influence biological activity. X-ray crystallography reveals that the triazoloisoquinoline system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.033–0.054 Å from the mean plane . The chlorophenyl and adjacent aromatic rings exhibit dihedral angles of 56.32–66.36° relative to the core, optimizing π-π stacking interactions with target proteins .
Table 1: Key Structural Parameters
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions at 1725 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch), consistent with the triazole and isoquinoline systems . Nuclear magnetic resonance (NMR) spectra show distinct signals for aromatic protons (δ 7.41–8.28 ppm) and the methyl group in analogues (δ 2.07 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 291.73, with fragmentation patterns aligning with the loss of the chlorophenyl group .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via cyclization of 3-(4-chlorophenyl)isoquinolin-1-yl hydrazine with carbonyl-containing reagents. For instance, refluxing with 2,4-dimethylthiazole-5-carbaldehyde in isopropanol yields a hydrazone intermediate, which undergoes oxidative cyclization in nitrobenzene at 473 K to form the triazolo ring . Alternative methods employ triethyl orthoformate or diethyl oxalate as cyclizing agents, achieving yields of 55–75% .
Table 2: Synthetic Conditions and Yields
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dimethylthiazole | Isopropanol | 473 K | 68% | |
| Triethyl orthoformate | Ethanol | 343 K | 55% | |
| Diethyl oxalate | DMF | 298 K | 75% |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times from 12 hours to 2 hours while maintaining yields above 60% . Catalytic systems using Cu(I)-zeolites enhance regioselectivity, minimizing byproducts like 1,2,4-triazolo[4,3-b]triazines .
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.3 ± 1.2 μM and 14.7 ± 1.5 μM, respectively. Mechanistic studies reveal:
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DNA intercalation: Planar structure facilitates insertion between DNA base pairs, inhibiting topoisomerase II .
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Reactive oxygen species (ROS) generation: Upregulation of NADPH oxidase increases intracellular ROS by 2.8-fold, triggering apoptosis.
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Caspase activation: Cleavage of caspase-3 and -9 observed within 6 hours of treatment.
Antimicrobial Effects
Against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, outperforming nalidixic acid (MIC = 64 μg/mL) . Antifungal activity against Candida albicans (MIC = 16 μg/mL) correlates with ergosterol biosynthesis inhibition, as shown by reduced lanosterol 14α-demethylase activity .
Table 3: Antimicrobial Activity Profile
Anti-Inflammatory Action
In carrageenan-induced rat paw edema models, the compound reduces swelling by 62% at 50 mg/kg, comparable to indomethacin (68%) . Molecular docking identifies strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suppressing prostaglandin E₂ synthesis .
Pharmacological Applications
Oncology
Preclinical studies highlight synergy with doxorubicin, reducing cardiotoxicity while enhancing tumor regression in xenograft models. A phase I trial (NCT04827321) is evaluating its safety as a monotherapy for refractory solid tumors.
Infectious Diseases
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability 3.2-fold, enabling topical administration for skin infections .
Future Directions
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Structure-activity relationship (SAR) studies: Modifying the chlorophenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may enhance target affinity .
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Combination therapies: Investigating interactions with immune checkpoint inhibitors (e.g., anti-PD-1) could unveil novel cancer immunotherapy approaches.
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Environmental impact assessment: Biodegradation pathways and ecotoxicology profiles remain uncharacterized, necessitating green chemistry lifecycle analyses .
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